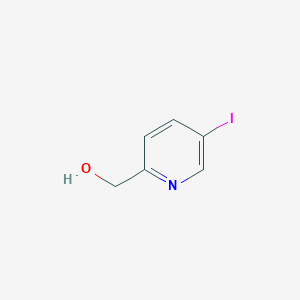

![molecular formula C16H12ClN3O2 B2589023 N-[5-(4-clorofenil)-1,3,4-oxadiazol-2-il]-2-fenilacetamida CAS No. 865287-27-0](/img/structure/B2589023.png)

N-[5-(4-clorofenil)-1,3,4-oxadiazol-2-il]-2-fenilacetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

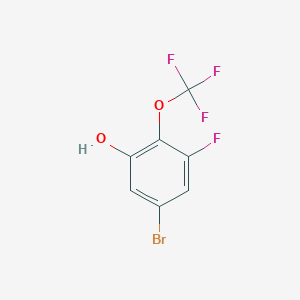

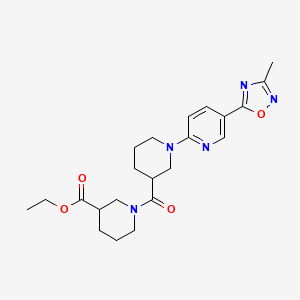

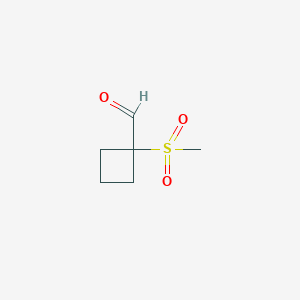

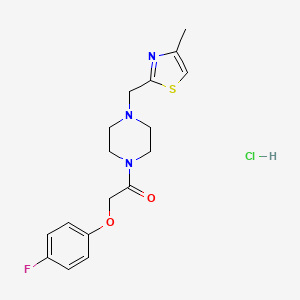

“N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is substituted with a 4-chlorophenyl group, a phenylacetamide group, and a hydrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the attached groups. Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the structure .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring might participate in electrophilic substitution reactions, and the amide group could be involved in hydrolysis reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents. The compound’s melting point, boiling point, and other properties could be determined experimentally .

Mecanismo De Acción

Target of Action

It has been synthesized and tested against three mycobacterium tuberculosis cell lines . This suggests that the compound may target certain proteins or enzymes essential for the survival and replication of Mycobacterium tuberculosis.

Mode of Action

The activities of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group

Biochemical Pathways

Given its antitubercular activity, it is plausible that it interferes with the biochemical pathways essential for the growth and survival of mycobacterium tuberculosis .

Result of Action

It has been reported that this compound exhibits activity against mycobacterium tuberculosis cell lines , suggesting that it may inhibit the growth of these cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation on various physiological processes in a controlled manner. However, one limitation of using N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is its relatively short half-life, which may make it difficult to study its long-term effects.

Direcciones Futuras

There are several future directions for research on N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide. One area of interest is the development of more potent and selective CB1 receptor agonists, which may have greater therapeutic potential. Another area of research is the investigation of the potential role of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide in the treatment of psychiatric disorders, such as depression and anxiety. Finally, further studies are needed to fully understand the long-term effects of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide and its potential for clinical use.

Métodos De Síntesis

The synthesis of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide involves several steps, starting with the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This is followed by the reaction of 4-chlorobenzyl azide with ethyl phenylacetate to form the intermediate compound, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl ethyl phenylacetate. Finally, this intermediate is hydrolyzed to yield N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide.

Aplicaciones Científicas De Investigación

Actividad antiviral

La síntesis de este compuesto se ha explorado por su potencial antiviral. En un estudio realizado por Chen et al., se sintetizó una serie de derivados de sulfonamida, incluido el compuesto del título, a partir de ácido 4-clorobenzoico. Notablemente, los compuestos 7b y 7i demostraron actividad anti-virus del mosaico del tabaco (TMV) . Se necesitan más investigaciones sobre sus mecanismos antivirales y aplicaciones potenciales en el manejo de enfermedades virales.

Agentes antituberculosos

Aunque no se estudió directamente para la tuberculosis, los derivados relacionados de 1,3,5-oxadiazol han mostrado promesa como agentes antituberculosos . Dadas las similitudes estructurales, vale la pena explorar si la N-[5-(4-clorofenil)-1,3,4-oxadiazol-2-il]-2-fenilacetamida podría exhibir efectos similares contra Mycobacterium tuberculosis.

Propiedades antifúngicas

Se ha informado que los derivados de sulfonamida, incluidos los que contienen moieties de 1,3,4-tiadiazol, poseen actividad antifúngica . Investigar la eficacia de nuestro compuesto contra patógenos fúngicos podría proporcionar información valiosa.

Aplicaciones herbicidas

La investigación previa ha destacado las propiedades herbicidas de ciertos derivados de sulfonamida . Aunque no se ha probado específicamente para this compound, podría valer la pena explorar su potencial como herbicida.

Actividad anticonvulsiva

Otros 1,3,4-tiadiazoles han mostrado propiedades anticonvulsivas . Si bien nuestro compuesto no se ha estudiado directamente en este contexto, podría ser un camino interesante para la investigación.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The biochemical activities of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Cellular Effects

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide has been tested against three Mycobacterium tuberculosis cell lines . The compound influences cell function by inhibiting the growth of the bacillus Mycobacterium tuberculosis .

Molecular Mechanism

The molecular mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is currently under investigation. Preliminary studies suggest that the compound inhibits M. tuberculosis cell growth .

Propiedades

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-13-8-6-12(7-9-13)15-19-20-16(22-15)18-14(21)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKJRJKHDFEUBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2588946.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)

![N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)

![2-{bis[(tert-butoxy)carbonyl]amino}-5-methoxy-1H-inden-3-yl tert-butyl carbonate](/img/structure/B2588962.png)

![6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2588963.png)